molecular formula C27H27N3O6 B4923252 Ethyl 4-[3-[[2-[(4-methoxybenzoyl)amino]benzoyl]amino]propanoylamino]benzoate

Ethyl 4-[3-[[2-[(4-methoxybenzoyl)amino]benzoyl]amino]propanoylamino]benzoate

Cat. No.: B4923252
M. Wt: 489.5 g/mol
InChI Key: RGZBEFJLIKVGHU-UHFFFAOYSA-N
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Description

Ethyl 4-[3-[[2-[(4-methoxybenzoyl)amino]benzoyl]amino]propanoylamino]benzoate is a complex organic compound with a molecular formula of C30H30N4O6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-[[2-[(4-methoxybenzoyl)amino]benzoyl]amino]propanoylamino]benzoate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to maintain the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-[[2-[(4-methoxybenzoyl)amino]benzoyl]amino]propanoylamino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, H2O2

    Reducing Agents: LiAlH4, NaBH4

    Catalysts: AlCl3 for Friedel-Crafts reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-[[2-[(4-methoxybenzoyl)amino]benzoyl]amino]propanoylamino]benzoate involves its interaction with specific molecular targets and pathways. The compound’s multiple benzoyl and amino groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating specific biological processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[3-[[2-[(4-methoxybenzoyl)amino]benzoyl]amino]propanoylamino]benzoate is unique due to its complex structure, which includes multiple benzoyl and amino groups

Properties

IUPAC Name

ethyl 4-[3-[[2-[(4-methoxybenzoyl)amino]benzoyl]amino]propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O6/c1-3-36-27(34)19-8-12-20(13-9-19)29-24(31)16-17-28-26(33)22-6-4-5-7-23(22)30-25(32)18-10-14-21(35-2)15-11-18/h4-15H,3,16-17H2,1-2H3,(H,28,33)(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZBEFJLIKVGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCNC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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